

basic characteristics of Xanthocycline (Guamecycline)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Guamecycline

Cat. No.: B607889

[Get Quote](#)

Xanthocycline (Guamecycline): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic characteristics of Xanthocycline, also known as **Guamecycline**. It covers its core chemical properties, mechanism of action, antibacterial spectrum, and other relevant technical information for research and development purposes.

Core Chemical and Physical Properties

Guamecycline is a derivative of the tetracycline class of antibiotics. Its fundamental properties are summarized in the table below.

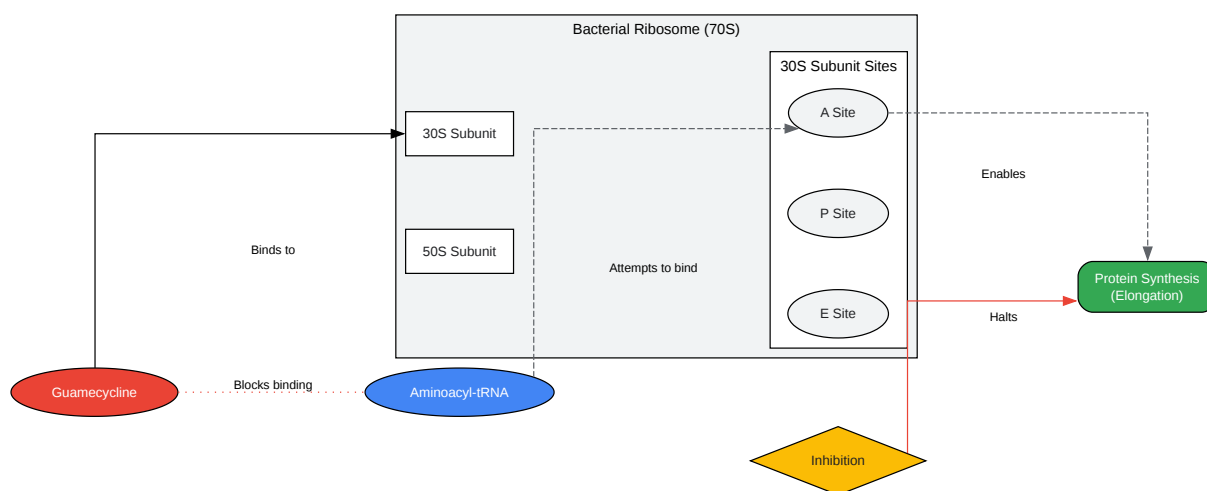
Property	Value
Molecular Formula	C ₂₉ H ₃₈ N ₈ O ₈
Molecular Weight	626.66 g/mol
Classification	Tetracycline Antibiotic
Administration Routes	Oral and Intravenous ^[1]

Mechanism of Action

Guamecycline exerts its antibacterial effect through the inhibition of protein synthesis in bacteria. This mechanism is consistent with other antibiotics in the tetracycline class.^[1] The process involves the following key steps:

- **Binding to the 30S Ribosomal Subunit:** **Guamecycline** binds to the 30S ribosomal subunit of the bacterial ribosome.^{[1][2]}
- **Blockade of aminoacyl-tRNA Attachment:** This binding action effectively prevents the attachment of aminoacyl-tRNA to the A-site of the mRNA-ribosome complex.^{[1][2]}
- **Inhibition of Peptide Elongation:** By blocking the incoming aminoacyl-tRNA, the elongation of the polypeptide chain is halted.^[1]
- **Bacteriostatic Effect:** The cessation of protein synthesis leads to the inhibition of bacterial growth and reproduction.

A notable characteristic of **Guamecycline** is its potential to circumvent common bacterial resistance mechanisms that affect older tetracyclines, such as efflux pumps and ribosomal protection proteins.^[1]



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **Guamecycline**.

Antibacterial Spectrum

Guamecycline is a broad-spectrum antibiotic with demonstrated efficacy against a wide array of pathogenic bacteria.^[1] It is indicated for treating various bacterial infections, including those of the respiratory tract and skin.^[1] Clinical research has shown its effectiveness against many bacteria that have developed resistance to traditional antibiotics.^[1]

While specific Minimum Inhibitory Concentration (MIC) data for **Guamecycline** is not widely available in the public domain, the following table presents MIC data for Tigecycline, a related

glycylcycline antibiotic, to provide a contextual understanding of the potential spectrum of activity.

Bacterial Species	MIC50 (µg/mL)	MIC90 (µg/mL)
Streptococcus pneumoniae (penicillin-resistant)	-	0.03[3]
Enterococcus spp. (vancomycin-resistant)	-	0.12 - 0.25[3]
Staphylococcus aureus (oxacillin-resistant)	0.25[3]	-
Acinetobacter spp.	-	2[3]
Stenotrophomonas maltophilia	-	4[3]
Haemophilus influenzae	-	1 - 2[3]
Moraxella catarrhalis	-	0.12[3]
Neisseria spp.	-	0.12 - 0.5[3]
Enterobacteriaceae	-	≤ 4

Pharmacokinetic Profile

Detailed pharmacokinetic parameters for **Guamecycline** are not extensively documented in publicly accessible literature. However, to provide a representative profile for a modern tetracycline derivative, the pharmacokinetic data for Tigecycline is presented below. These values are derived from studies in healthy adult volunteers.

Parameter	Value	Description
Half-life (t _{1/2})	~40 - 60 hours	The time required for the concentration of the drug in the body to be reduced by half.[4]
Volume of Distribution (V _d)	7 - 17 L/kg	A theoretical volume that the total amount of administered drug would have to occupy to provide the same concentration as it is in blood plasma.[4]
Clearance (CL)	0.2 - 0.3 L/h/kg	The rate at which the drug is removed from the body.[4]
Excretion	< 13% unchanged in urine	The primary routes of elimination from the body.[4]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

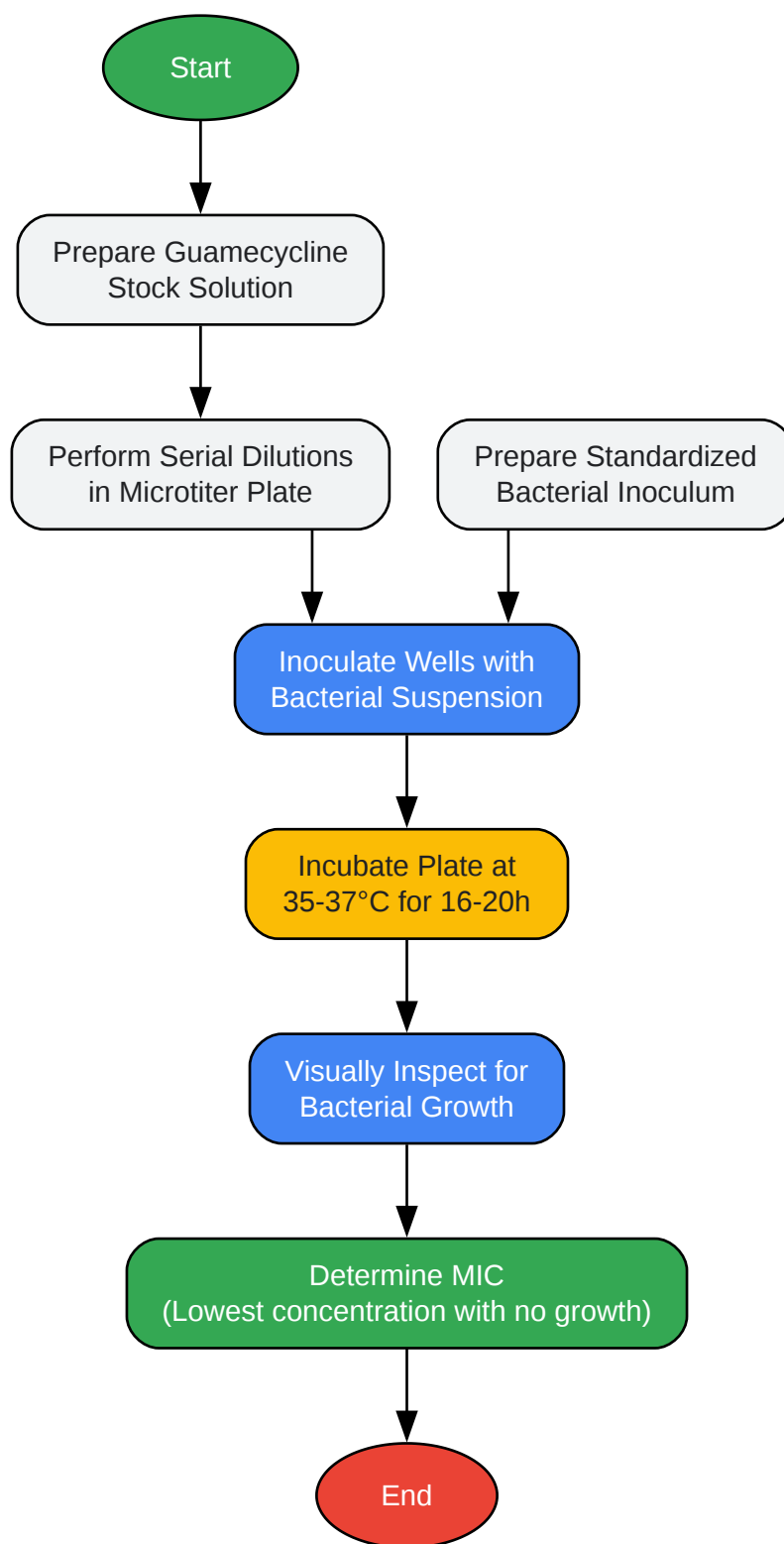
The MIC of **Guamecycline** against various bacterial strains can be determined using the broth microdilution method, a standard laboratory procedure.

Principle: This method involves preparing a series of dilutions of the antibiotic in a liquid growth medium, which are then inoculated with a standardized number of bacteria. The MIC is the lowest concentration of the antibiotic that prevents visible bacterial growth after a specified incubation period.

Detailed Methodology:

- Preparation of Antibiotic Stock Solution: A stock solution of **Guamecycline** is prepared at a known high concentration in a suitable solvent.

- **Serial Dilutions:** In a 96-well microtiter plate, serial twofold dilutions of the **Guamecycline** stock solution are made in a cation-adjusted Mueller-Hinton broth to achieve a range of final concentrations.
- **Inoculum Preparation:** A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5×10^8 CFU/mL. This is then further diluted to achieve a final inoculum concentration of 5×10^5 CFU/mL in each well.
- **Inoculation:** Each well of the microtiter plate containing the diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are also included.
- **Incubation:** The inoculated microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.
- **Interpretation of Results:** After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of **Guamecycline** at which there is no visible growth of the bacteria.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. What is Guamecycline Hydrochloride used for? [synapse.patsnap.com]
- 2. rRNA Binding Sites and the Molecular Mechanism of Action of the Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity and spectrum of the new glycylicycline, GAR-936 tested against 1,203 recent clinical bacterial isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e-lactancia.org [e-lactancia.org]
- To cite this document: BenchChem. [basic characteristics of Xanthocycline (Guamecycline)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607889#basic-characteristics-of-xanthocycline-guamecycline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com